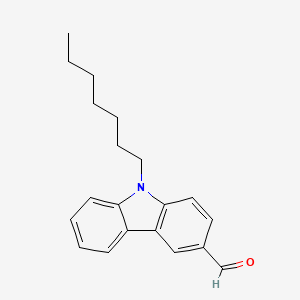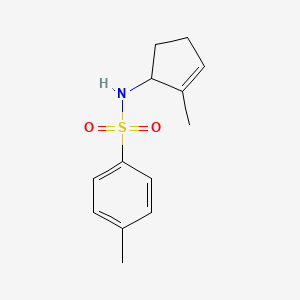
4-Methyl-N-(2-methylcyclopent-2-en-1-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(2-methylcyclopent-2-en-1-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound features a benzene ring substituted with a sulfonamide group and a cyclopentene ring, making it structurally unique.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylcyclopent-2-en-1-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of Sulfonyl Chloride: The starting material, 4-methylbenzenesulfonyl chloride, is prepared by reacting 4-methylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amine Addition: The sulfonyl chloride is then reacted with 2-methylcyclopent-2-en-1-amine in the presence of a base such as triethylamine (TEA) in an anhydrous solvent like dichloromethane (DCM) at room temperature. This results in the formation of the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-(2-methylcyclopent-2-en-1-yl)benzene-1-sulfonamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(2-methylcyclopent-2-en-1-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(2-methylcyclopent-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to antibacterial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the cyclopentene ring, making it less structurally complex.
N-(2-Methylcyclopent-2-en-1-yl)benzenesulfonamide: Similar structure but without the methyl group on the benzene ring.
Uniqueness
4-Methyl-N-(2-methylcyclopent-2-en-1-yl)benzene-1-sulfonamide is unique due to the presence of both a methyl group on the benzene ring and a cyclopentene ring. This structural combination enhances its chemical reactivity and potential biological activity compared to simpler sulfonamides.
Eigenschaften
CAS-Nummer |
824402-99-5 |
|---|---|
Molekularformel |
C13H17NO2S |
Molekulargewicht |
251.35 g/mol |
IUPAC-Name |
4-methyl-N-(2-methylcyclopent-2-en-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H17NO2S/c1-10-6-8-12(9-7-10)17(15,16)14-13-5-3-4-11(13)2/h4,6-9,13-14H,3,5H2,1-2H3 |
InChI-Schlüssel |
CJZNQCVNSIDOHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC1NS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)

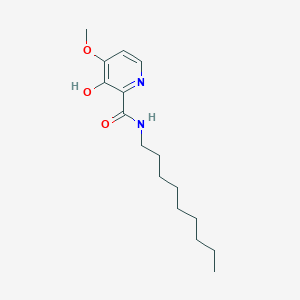
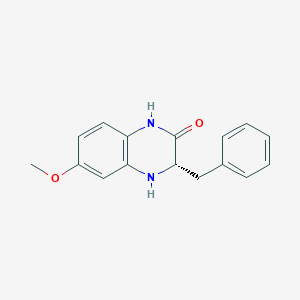
![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)
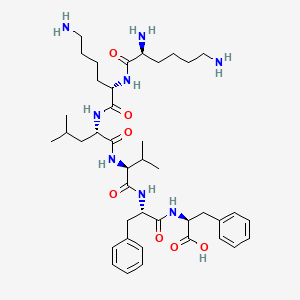
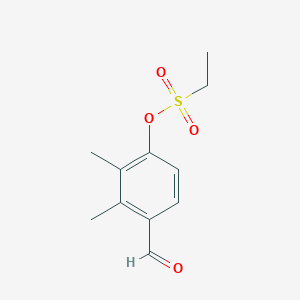

![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)


